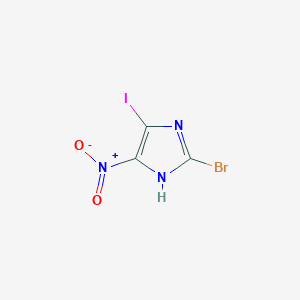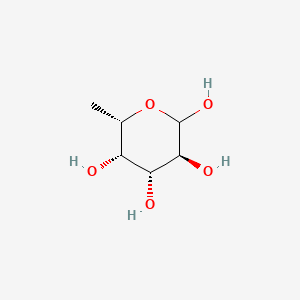
L-Fucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-fucopyranose is the pyranose form of L-fucose. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a L-fucose and a fucopyranose.
Rhamnose, also known as L-rha or 6-deoxymannose, belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. Rhamnose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Rhamnose has been primarily detected in feces. Within the cell, rhamnose is primarily located in the cytoplasm.
A six-member ring deoxysugar with the chemical formula C6H12O5. It lacks a hydroxyl group on the carbon at position 6 of the molecule.
Wissenschaftliche Forschungsanwendungen
Glycoprotein Synthesis in the Golgi Apparatus : L-Fucose is involved in the synthesis of glycoproteins in the Golgi complex of the liver. It is initially incorporated in the perchloric acid-insoluble fraction of the Golgi complex and then in the perchloric acid-soluble fraction before being released into serum (Sturgess et al., 1973).
Biological Properties and Potential Applications : L-Fucose exhibits unique biological properties, such as playing a key role in cell-cell and cell-matrix interactions. It has potential applications in controlling white blood cell formation, treating rheumatoid arthritis, and as a skin moisturizing agent in cosmeceuticals (Péterszegi et al., 2003).
Role in Host-Microbe Symbiosis : In the mammalian gut, L-Fucose acts as a mediator of host-microbe symbiosis. It can suppress the virulence of pathogens and pathobionts, highlighting its potential relevance in gut health and human diseases (Pickard & Chervonsky, 2015).
Impact on Brain Protein Metabolism : L-Fucose is linked to improved retention of learned behavior in rats, suggesting its role in cognitive processes and brain protein metabolism (Wetzel et al., 1980).
Chemical, Enzymatic, and Microbial Synthesis : L-Fucose is sourced from microbial extracellular polysaccharides and has applications in medical fields, including anticancer and anti-inflammatory effects. Its production is studied through chemical, enzymatic, and microbial processes (Vanhooren & Vandamme, 1999).
Inhibitor of Plant Cell Wall Polysaccharide Fucosylation : L-Fucose serves as an inhibitor in plant cell wall polysaccharide biosynthesis, with implications for plant growth and morphology studies (Villalobos et al., 2015).
High Productivity Microbial Synthesis : Research on metabolically engineered Escherichia coli demonstrates high productivity in L-Fucose synthesis, indicating its potential for large-scale industrial applications (Meng et al., 2023).
Metabolic Impact on E. coli : The impact of L-Fucose as a carbon source on E. coli metabolism has been studied, revealing insights for efficient bio-based product production (Kim et al., 2019).
Perdeuterated Fucose Production : Research on glyco-engineered bacteria for producing perdeuterated L-Fucose has applications in structural biology, specifically in NMR and neutron macromolecular crystallography studies (Gajdos et al., 2020).
Potential in Pathologic Processes : Alpha-L-Fucose has been implicated in various normal and pathological processes, including inflammation, infectious diseases, and neoplastic progression, due to its role in cell-recognition and adhesion-signaling pathways (Listinsky et al., 1998).
Eigenschaften
CAS-Nummer |
87-96-7 |
|---|---|
Produktname |
L-Fucose |
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1 |
InChI-Schlüssel |
SHZGCJCMOBCMKK-DHVFOXMCSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)O)O |
melting_point |
140°C |
Andere CAS-Nummern |
2438-80-4 |
Physikalische Beschreibung |
Solid |
Löslichkeit |
985 mg/mL |
Synonyme |
alpha Fucose alpha-Fucose Deoxygalactose Fucose |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




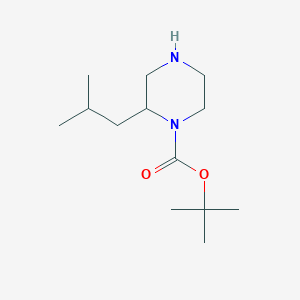
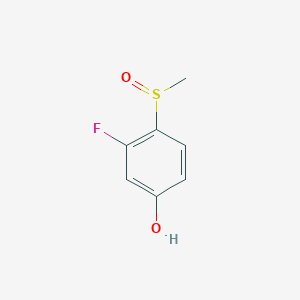
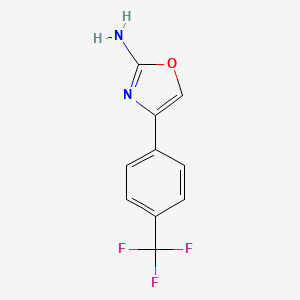
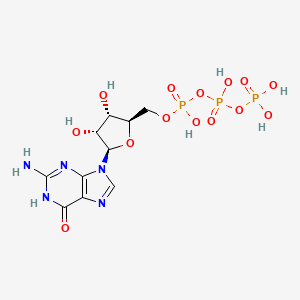
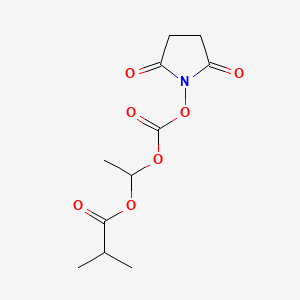
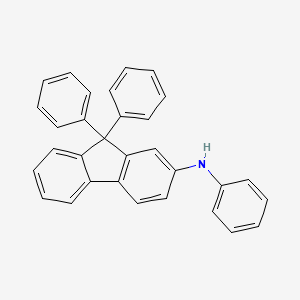

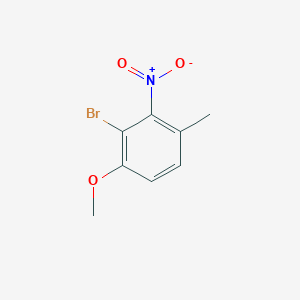

![2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3030067.png)


